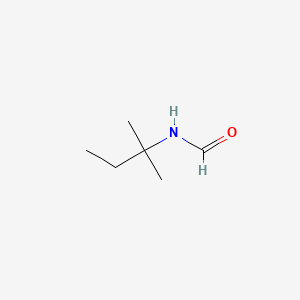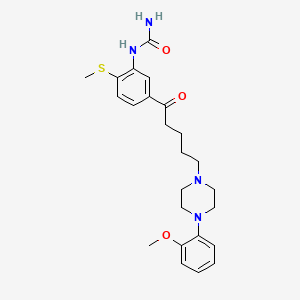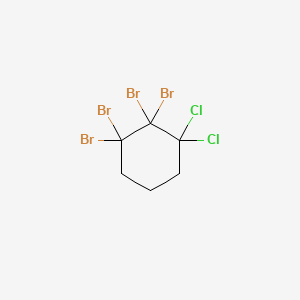![molecular formula C12H16O3 B13816650 oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)
oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolan-2-yl (1S,4S)-bicyclo[221]hept-5-ene-2-carboxylate is a chemical compound that belongs to the class of bicyclic compounds It features a bicyclo[221]heptane ring system fused with an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction followed by esterification. One common method involves the reaction of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with isoamyl alcohol in the presence of a sulfuric acid catalyst under sonication conditions . The product is then purified and characterized using techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
Oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules and as a building block in drug discovery.
Industry: The compound is used in the production of fine chemicals, fragrances, and biofuels.
Mechanism of Action
The mechanism of action of oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- 7-oxa-2-azabicyclo[2.2.1]hept-5-ene
Uniqueness
Oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C12H16O3/c13-12(15-11-2-1-5-14-11)10-7-8-3-4-9(10)6-8/h3-4,8-11H,1-2,5-7H2/t8-,9+,10?,11?/m0/s1 |
InChI Key |
RVVWLPDCSZPLER-IZUQBHJASA-N |
Isomeric SMILES |
C1CC(OC1)OC(=O)C2C[C@@H]3C[C@H]2C=C3 |
Canonical SMILES |
C1CC(OC1)OC(=O)C2CC3CC2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



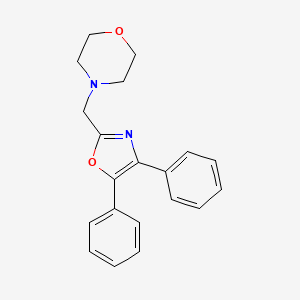
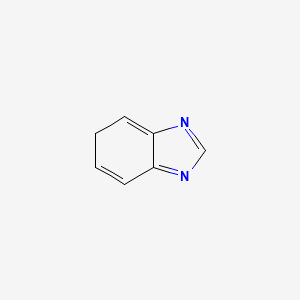
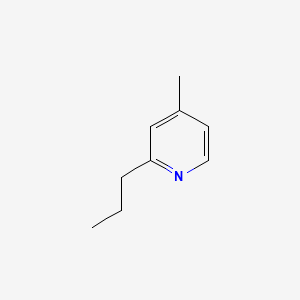
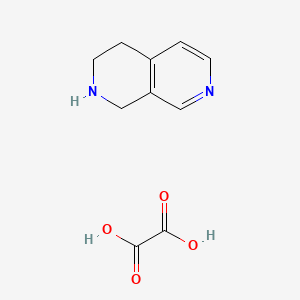
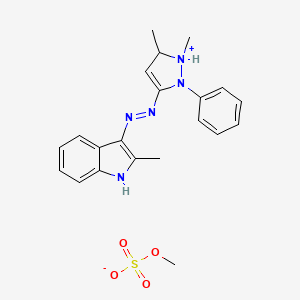
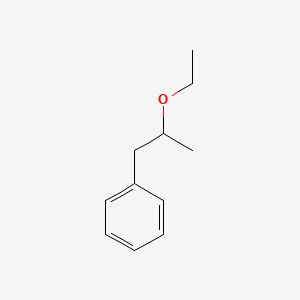
![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)
![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)

